molecular formula C18H26ClN3O3S B5485760 1-{4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl}azepane

1-{4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl}azepane

Cat. No.: B5485760
M. Wt: 399.9 g/mol
InChI Key: NNCRYLFQNLVIOZ-UHFFFAOYSA-N
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Description

The compound “1-{4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl}azepane” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. Unfortunately, without specific data, I can’t provide a detailed analysis .


Chemical Reactions Analysis

Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. The reactivity of this compound would likely depend on the electrophilic and nucleophilic centers within the molecule .


Physical and Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally. Some properties can be predicted based on the structure of the compound .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Piperazine rings are often involved in binding to biological targets, but without more information, it’s hard to speculate .

Safety and Hazards

Safety and hazards would also typically be determined experimentally. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential biological activity. It could also involve modifying the structure to enhance its properties or activity .

Properties

IUPAC Name

azepan-1-yl-[4-chloro-3-(4-methylpiperazin-1-yl)sulfonylphenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O3S/c1-20-10-12-22(13-11-20)26(24,25)17-14-15(6-7-16(17)19)18(23)21-8-4-2-3-5-9-21/h6-7,14H,2-5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCRYLFQNLVIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCCCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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